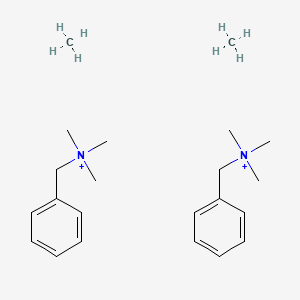

benzyl(trimethyl)azanium;methane

Description

Historical Trajectories and Evolution of Quaternary Ammonium (B1175870) Compounds in Chemical Science

Quaternary ammonium compounds (QACs) are a class of salts derived from the ammonium ion where all four hydrogen atoms have been replaced by organic groups. dictionary.com Their scientific journey began with early investigations into nitrogen-containing organic compounds. A pivotal moment in their development occurred in 1916, when Jacobs and Heidelberg first highlighted the biocidal properties of these molecules. proquimia.comenvironex.net.au This discovery laid the groundwork for their widespread use as disinfectants and antiseptics.

The field saw significant advancement in 1935 when Gerhard Domagk demonstrated that attaching a long alkyl chain to the quaternary nitrogen, as in alkyl dimethyl benzyl (B1604629) ammonium chloride (ADBAC), enhanced the compound's antimicrobial efficacy. proquimia.comenvironex.net.au This "first generation" of QACs paved the way for subsequent innovations. Over the decades, further generations of QACs were developed, each offering improvements in biocidal activity, detergency, and performance in hard water and against a broader spectrum of microorganisms. proquimia.com This evolution reflects a deepening understanding of structure-activity relationships, solidifying the role of QACs as versatile cationic surfactants with applications ranging from healthcare disinfection to industrial processes. pharmamicroresources.comclinicalservicesjournal.com

Strategic Importance and Distinctive Roles of the Benzyl(trimethyl)azanium Cation in Modern Organic and Materials Chemistry

The benzyl(trimethyl)azanium cation (BTMA) is a cornerstone reagent and functional component in diverse areas of chemistry, primarily due to its efficacy as a phase-transfer catalyst and its role as a structural template. ontosight.aiwikipedia.orgsolubilityofthings.com

In Organic Synthesis:

BTMA salts, particularly benzyltrimethylammonium (B79724) hydroxide (B78521) (also known as Triton B) and halides, are widely employed as phase-transfer catalysts (PTCs). wikipedia.org PTCs facilitate reactions between reagents located in different immiscible phases (e.g., aqueous and organic). The BTMA cation forms an ion pair with an aqueous-phase anion (like hydroxide or cyanide), transporting it into the organic phase where it can react with an organic substrate. This technique enhances reaction rates, improves yields, and often allows for milder reaction conditions.

Key applications include:

Alkylation, esterification, and condensation reactions: BTMA hydroxide is a strong organic base used to catalyze aldol (B89426) condensations and dehydration reactions. wikipedia.org

Polymerization reactions: It can act as an initiator or catalyst in the synthesis of various polymers.

Selective synthesis: It is used as a base in specialized reactions like the Z-selective Horner-Wadsworth-Emmons olefination. wikipedia.org

In Materials Chemistry:

The structural characteristics of the BTMA cation are leveraged in the synthesis of advanced materials.

Anion Exchange Membranes (AEMs): The BTMA group is frequently attached to polymer backbones to create AEMs for use in fuel cells and water electrolyzers. These membranes require mobile anions for conductivity, and the positively charged BTMA groups serve as the fixed cationic sites. Research in this area focuses on the chemical stability of the BTMA group under the highly alkaline conditions of these devices. researchgate.net

Zeolite and Mesoporous Material Synthesis: Like other quaternary ammonium cations, BTMA can act as a structure-directing agent (SDA) or template in the hydrothermal synthesis of crystalline microporous and mesoporous materials such as zeolites. The size and shape of the cation influence the pore structure of the final inorganic framework.

The table below summarizes some key properties and applications of common benzyl(trimethyl)azanium salts.

| Compound Name | Molecular Formula | Key Application Areas |

| Benzyltrimethylammonium Chloride | C₁₀H₁₆ClN | Phase-Transfer Catalyst, Surfactant, Precursor for other BTMA salts sigmaaldrich.com |

| Benzyltrimethylammonium Hydroxide | C₁₀H₁₇NO | Strong Organic Base, Phase-Transfer Catalyst, Catalyst for Condensation Reactions wikipedia.orgsigmaaldrich.com |

| Benzyltrimethylammonium Bromide | C₁₀H₁₆BrN | Phase-Transfer Catalyst, Electrolyte |

| Benzyltrimethylammonium Ethoxide | C₁₂H₂₁NO | Strong Base in Anhydrous Organic Synthesis orgsyn.org |

Articulation of Key Research Questions and Objectives in Benzyl(trimethyl)azanium Investigations

Current research involving the benzyl(trimethyl)azanium cation is driven by the need for more efficient, stable, and sustainable chemical processes and materials. Key research questions and objectives include:

Enhancing Stability in Anion Exchange Membranes: A primary objective is to improve the alkaline stability of the BTMA functional group in AEMs. researchgate.net Computational and experimental studies investigate degradation pathways, such as hydroxide-initiated nucleophilic substitution, to design more robust polymer backbones and cation structures that can withstand harsh operating conditions for longer lifetimes. researchgate.net

Development of Novel Catalytic Systems: Researchers are exploring the use of BTMA-based ionic liquids and catalysts for new synthetic transformations. This includes designing task-specific ionic liquids where the BTMA cation is paired with a catalytically active anion, and immobilizing BTMA catalysts on solid supports for easier separation and recycling.

Interactions with Small Molecules: While no stable "benzyl(trimethyl)azanium;methane" salt is known, the interaction of QACs with gases like methane (B114726) is a potential area of interest. Research into other ionic liquids has shown they can be used for gas capture and sensing. nih.gov Future investigations could explore if BTMA-functionalized materials or ionic liquids can form ordered structures capable of absorbing or interacting with methane, which could be relevant for gas storage or sensing applications. nih.gov Studies have shown that ammonium compounds can inhibit methane oxidation in certain biological systems, indicating complex interactions between ammonium species and methane-related processes. nih.gov

Green Chemistry Applications: A continuing goal is to expand the use of BTMA-based phase-transfer catalysis in green chemistry. This involves developing processes that minimize waste, reduce the use of volatile organic solvents, and operate at lower energy costs, all of which are advantages offered by PTC.

Structure

3D Structure of Parent

Properties

CAS No. |

68425-74-1 |

|---|---|

Molecular Formula |

C22H40N2+2 |

Molecular Weight |

332.6 g/mol |

IUPAC Name |

benzyl(trimethyl)azanium;methane |

InChI |

InChI=1S/2C10H16N.2CH4/c2*1-11(2,3)9-10-7-5-4-6-8-10;;/h2*4-8H,9H2,1-3H3;2*1H4/q2*+1;; |

InChI Key |

KWXJUMNLAQVWCH-UHFFFAOYSA-N |

Canonical SMILES |

C.C.C[N+](C)(C)CC1=CC=CC=C1.C[N+](C)(C)CC1=CC=CC=C1 |

Origin of Product |

United States |

Elucidation of Synthetic Methodologies for Benzyl Trimethyl Azanium Salts

Comprehensive Analysis of Quaternization Reaction Pathways for N-Alkylation

The formation of the benzyl(trimethyl)azanium cation is most classically achieved through the N-alkylation of trimethylamine (B31210) with a suitable benzyl (B1604629) derivative. This process, known as the Menshutkin reaction, involves the direct reaction of a tertiary amine with an alkyl halide, leading to the formation of a quaternary ammonium (B1175870) salt. sciensage.info

The reaction between a benzyl halide (e.g., benzyl chloride or benzyl bromide) and trimethylamine proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. In this reaction, the lone pair of electrons on the nitrogen atom of trimethylamine acts as a nucleophile, attacking the electrophilic benzylic carbon of the benzyl halide.

The key steps of the mechanism are as follows:

Nucleophilic Attack: The trimethylamine molecule attacks the carbon atom bonded to the halogen. This is a concerted step where the new carbon-nitrogen bond forms simultaneously as the carbon-halogen bond breaks.

Transition State: A trigonal bipyramidal transition state is formed, where the nitrogen atom and the leaving halide group are positioned at the apical positions. The negative charge is distributed between the incoming nucleophile (amine) and the outgoing leaving group (halide).

Product Formation: The halide ion departs, and the final product, the benzyl(trimethyl)azanium cation with its corresponding halide counterion, is formed.

This method is a direct and efficient pathway for producing benzyl(trimethyl)azanium halides. For example, benzyltrimethylammonium (B79724) chloride is commonly prepared by reacting benzyl chloride with trimethylamine. nih.govchemicalbook.com

The efficiency and yield of the quaternization reaction are highly dependent on several key parameters. Optimization of these conditions is crucial for industrial-scale production and laboratory synthesis.

Solvent: The choice of solvent plays a critical role. Polar aprotic solvents, such as Dimethyl Sulfoxide (DMSO), are highly effective as they can solvate the cation without strongly interacting with the nucleophile, thus accelerating the reaction. nih.gov Polar protic solvents like ethanol (B145695) are also commonly used and are effective at stabilizing the charged transition state. nih.govjcu.cz Studies have shown that DMSO is often the most efficient reaction solvent for quaternizations. nih.gov

Temperature: Increasing the reaction temperature generally increases the reaction rate. However, excessive heat can lead to side reactions or product degradation. For many quaternization reactions, room temperature for an extended period (e.g., 18 hours) provides the highest yields, as heating can sometimes lead to product cleavage. nih.gov Some preparations involve heating to boiling in ethanol to drive the reaction to completion. nih.gov

Reaction Time: The duration of the reaction is adjusted to ensure complete conversion. Monitoring the reaction progress using techniques like NMR can determine the optimal time. nih.gov For instance, refluxing N,N-dimethylbenzylamine with 1-bromooctane (B94149) in ethanol required 28 hours for completion. jcu.cz

Leaving Group: The nature of the halide on the benzyl substrate significantly impacts reactivity. The reaction rate follows the order I > Br > Cl, corresponding to the leaving group's ability. Benzyl bromide and iodide are more reactive than benzyl chloride but are also more expensive.

Reactant Concentration and Stoichiometry: Using an excess of the alkylating agent (benzyl halide) or the amine can be employed to drive the reaction to completion, depending on the specific reactants and their cost-effectiveness.

Table 1: Optimization of Reaction Conditions for Benzyl(trimethyl)azanium Salt Synthesis

| Parameter | Condition | Effect on Reaction | Reference |

|---|---|---|---|

| Solvent | DMSO | Highly efficient; stabilizes transition state without deactivating the nucleophile. | nih.gov |

| Solvent | Ethanol | Commonly used, effective polar protic solvent. Can be used under reflux. | nih.gov |

| Temperature | Room Temperature | Often provides the highest yields for extended reaction times (18+ hours) by minimizing product cleavage. | nih.gov |

| Temperature | Elevated (Reflux) | Increases reaction rate but carries a risk of reduced yields due to degradation. | nih.govjcu.cz |

| Leaving Group | Benzyl Bromide vs. Benzyl Chloride | Bromide is a better leaving group than chloride, leading to a faster reaction rate. | General Chemistry Principles |

Development of Advanced Synthetic Routes for Functionalized Benzyl(trimethyl)azanium Derivatives

To broaden the utility of benzyl(trimethyl)azanium salts, advanced synthetic routes have been developed to introduce specific functionalities. These strategies involve either modifying the counterion or altering the core structure of the cation itself.

The properties of an ionic compound are determined by both the cation and the anion. Tailoring the counterion can significantly alter a salt's solubility, stability, and reactivity. nih.gov The most common method for varying the anion is through a metathesis or ion exchange reaction.

Common strategies include:

Precipitation-Driven Exchange: This method involves reacting the initial salt (e.g., benzyltrimethylammonium chloride) with a salt containing the desired anion, where one of the resulting products is insoluble in the reaction solvent. For example, reacting an aqueous solution of benzyltrimethylammonium chloride with a silver salt (e.g., silver tetrafluoroborate (B81430), AgBF₄) will precipitate silver chloride (AgCl), leaving the benzyl(trimethyl)azanium tetrafluoroborate in solution. researchgate.net

Ion-Exchange Chromatography: Passing a solution of the salt through an ion-exchange resin column that has been pre-loaded with the desired counterion is a highly effective, albeit sometimes costly, method for anion exchange. researchgate.net

Direct Synthesis: In some cases, the desired counterion can be introduced directly. For instance, benzyltrimethylammonium ethoxide can be prepared by reacting benzyltrimethylammonium chloride with sodium ethoxide in ethanol. The byproduct, sodium chloride, precipitates from the solution and can be removed by filtration. orgsyn.org

Table 2: Examples of Counterion Exchange Reactions

| Starting Salt | Reagent | Product Salt | Methodology | Reference |

|---|---|---|---|---|

| Benzyltrimethylammonium Chloride | Sodium Ethoxide | Benzyltrimethylammonium Ethoxide | Precipitation of NaCl in ethanol. | orgsyn.org |

| Benzyltrimethylammonium Chloride | Silver Tetrafluoroborate (AgBF₄) | Benzyltrimethylammonium Tetrafluoroborate | Precipitation of AgCl. | researchgate.net |

| Generic Quaternary Ammonium Chloride | Sodium Bromide | Generic Quaternary Ammonium Bromide | Solubility-based exchange and extraction. | researchgate.net |

| Generic Quaternary Ammonium Halide | Ion-Exchange Resin (loaded with desired anion) | Generic Quaternary Ammonium Salt (new anion) | Ion-exchange chromatography. | researchgate.net |

Modular synthesis allows for the creation of a library of compounds by systematically varying the building blocks. For benzyl(trimethyl)azanium derivatives, this can be achieved by modifying either the benzyl component or the amine component prior to quaternization.

Functionalization of the Benzyl Group: By starting with a substituted benzyl halide, a wide array of functional groups can be incorporated into the aromatic ring of the final cation. This allows for the tuning of electronic and steric properties. For example, the synthesis of N-aryl-3,4-dihydroquinazolines involves the initial N-arylation of 2-aminobenzylamine, demonstrating a strategy for creating complex benzylamine (B48309) precursors. beilstein-journals.org Similarly, various functionalized benzylamines can be prepared through methods like reductive amination of arylaldehydes, which can then be quaternized. umich.edu

Multi-Component Reactions: Advanced strategies like three-component carboamination of alkenes can produce diverse benzylamine derivatives that serve as precursors for quaternization. nih.gov This approach enables the combination of different alkenes, amines, and carbon-based reagents in a single step to build molecular complexity.

Integration of Green Chemistry Principles in Benzyl(trimethyl)azanium Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. The synthesis of quaternary ammonium salts, including benzyl(trimethyl)azanium, can be made more sustainable.

Use of Greener Solvents: Traditional syntheses often use volatile organic solvents. A greener approach involves using water or ethanol, which are less toxic and more environmentally friendly. nih.govrsc.org The synthesis of benzyltrimethylammonium chloride in ethanol is a well-established example. nih.gov

Solvent-Free Conditions: Reactions can sometimes be performed without any solvent, which eliminates solvent waste. These reactions may be facilitated by microwave or ultrasound irradiation to provide the necessary energy.

Phase-Transfer Catalysis (PTC): Benzyl(trimethyl)azanium salts are themselves effective phase-transfer catalysts. The use of PTC in synthesis allows for reactions between immiscible reactants (e.g., in an aqueous-organic system), often under milder conditions and with reduced need for harsh solvents. youtube.com

Atom Economy: The Menshutkin reaction is an addition reaction and thus has a 100% theoretical atom economy, as all atoms from the reactants are incorporated into the final product. This is a key advantage from a green chemistry perspective.

Design for Degradation: Research is ongoing to design new quaternary ammonium compounds that are more readily biodegradable, reducing their environmental persistence. rsc.org This involves incorporating cleavable functional groups, such as esters, into the molecular structure. rsc.org

In Depth Mechanistic Investigations of Benzyl Trimethyl Azanium Mediated Processes

Fundamental Mechanisms Governing Phase Transfer Catalysis (PTC)

Phase transfer catalysis (PTC) is a powerful synthetic methodology that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. nbinno.com The catalyst, a phase transfer agent, transports a reactant from one phase to the other, where the reaction proceeds. Benzyl(trimethyl)azanium salts are commonly employed as phase transfer catalysts due to their ability to accelerate reaction rates under mild conditions. nbinno.combiomedres.us

The fundamental principle of phase transfer catalysis lies in its ability to bring together reactants that would otherwise have limited interaction due to their solubility in immiscible solvents. nbinno.com The benzyl(trimethyl)azanium cation, with its lipophilic benzyl (B1604629) group and hydrophilic quaternary ammonium (B1175870) head, is adept at this role. nbinno.com It pairs with an anion from the aqueous phase to form an ion pair that is sufficiently soluble in the organic phase to be transported across the phase boundary. nbinno.comnbinno.com This dramatically increases the concentration of the reactive anion in the organic medium, where it can react with the organic substrate. nbinno.com

The efficiency of this interfacial transport is influenced by several factors, including the lipophilicity of the catalyst and the hydration energy of the anion. For instance, highly lipophilic anions are more readily extracted into the organic phase. mdpi.com The structure of the tetraalkylammonium cation also plays a crucial role in the rate of interfacial ion exchange and the subsequent transfer of the ion pair into the bulk organic phase. mdpi.com

The primary role of the benzyl(trimethyl)azanium cation in rate enhancement is to increase the concentration of the nucleophile in the organic phase, thus accelerating the reaction rate according to the principles of mass action. By shuttling reactive anions from the aqueous to the organic phase, it overcomes the solubility limitations that would otherwise hinder the reaction. nbinno.com This allows for reactions to be conducted under milder conditions, at lower temperatures, and with shorter reaction times. nbinno.com

The kinetics of phase-transfer catalyzed reactions can be complex and may be limited by either the rate of transfer of the ion pair across the interface (a "T-Reaction") or the intrinsic rate of the chemical reaction in the organic phase (an "I-Reaction"). phasetransfer.com The nature of the rate-determining step has significant implications for process optimization. phasetransfer.com

A study on the oxidation of substituted benzaldehydes by benzyltrimethylammonium (B79724) chlorobromate found that the reaction is first order with respect to both the benzaldehyde (B42025) and the benzyltrimethylammonium chlorobromate. nih.gov The reaction rate was also observed to increase with an increase in the polarity of the solvent. nih.gov This suggests that the transition state is more polar than the reactants.

| Reaction Parameter | Observation |

| Order with respect to Benzaldehyde | First Order nih.gov |

| Order with respect to BTMACB | First Order nih.gov |

| Effect of Solvent Polarity | Rate increases with increasing polarity nih.gov |

BTMACB: Benzyltrimethylammonium chlorobromate

Asymmetric phase-transfer catalysis has emerged as a powerful tool for the synthesis of chiral molecules. beilstein-journals.org This is achieved by using a chiral, non-racemic phase-transfer catalyst, which can be a modified benzyl(trimethyl)azanium salt. These chiral catalysts create a chiral environment around the reacting species, enabling stereochemical control during the reaction.

The mechanism of stereochemical induction involves the formation of a diastereomeric ion pair between the chiral catalyst cation and the prochiral nucleophile. The specific steric and electronic interactions within this ion pair dictate the facial selectivity of the subsequent reaction with the electrophile. Various types of chiral quaternary ammonium and phosphonium salts have been developed for this purpose. rsc.org

For example, in the α-heterofunctionalization of prochiral nucleophiles, chiral phase-transfer catalysts have been successfully employed to control the stereochemical outcome. beilstein-journals.org The catalyst forms a tight ion pair with the enolate, and the chiral scaffold of the catalyst blocks one face of the enolate, leading to a stereoselective attack of the electrophile on the other face.

The efficiency of stereochemical control is dependent on several factors, including the structure of the catalyst, the nature of the reactants, and the reaction conditions. The design of the chiral catalyst is crucial, with modifications to the benzyl group or the other alkyl substituents on the nitrogen atom influencing the stereochemical outcome. nih.gov

Detailed Studies of Degradation Pathways of Benzyl(trimethyl)azanium Moieties

The stability of the benzyl(trimethyl)azanium cation is a critical factor, particularly in applications such as anion exchange membranes for fuel cells, where they are subjected to harsh alkaline environments at elevated temperatures. nrel.govnrel.gov Understanding the degradation pathways is essential for designing more robust catalysts and membranes.

One of the primary degradation pathways for quaternary ammonium cations in alkaline environments is the Hofmann elimination. byjus.comwikipedia.org This is an E2 elimination reaction where a hydroxide (B78521) ion acts as a base to abstract a β-hydrogen, leading to the formation of an alkene and a tertiary amine. masterorganicchemistry.com In the case of benzyl(trimethyl)azanium, the Hofmann elimination would involve the abstraction of a proton from one of the methyl groups, leading to the formation of methane (B114726) and benzyl(dimethyl)amine. However, since the methyl groups lack a β-hydrogen, the typical Hofmann elimination to form an alkene is not possible. Instead, a related elimination reaction can occur where the hydroxide attacks a methyl proton, leading to the formation of an ylide intermediate, which can then react further.

The reaction is initiated by the treatment of the quaternary ammonium salt with a strong base, such as potassium hydroxide. researchgate.net The rate of degradation is highly dependent on the temperature and the concentration of the base. researchgate.net

A study on the degradation of benzyltrimethylammonium (BTMA) in 2M KOH solution at various temperatures showed a significant increase in the degradation rate with increasing temperature. researchgate.net

| Temperature (°C) | Half-life of BTMA (approximate) |

| 80 | ~4 years nrel.gov |

| 120 | Significantly shorter than at 80°C researchgate.net |

| 140 | Shorter than at 120°C researchgate.net |

| 160 | Rapid degradation researchgate.net |

The Hofmann elimination generally follows the Hofmann rule, which predicts the formation of the least substituted alkene. wikipedia.org This is attributed to the steric bulk of the quaternary ammonium leaving group, which favors the abstraction of the most accessible β-hydrogen. masterorganicchemistry.com

Another significant degradation pathway for benzyl(trimethyl)azanium cations is nucleophilic substitution. This can occur at two primary sites: the α-carbons of the trimethylammonium group (the methyl groups) and the benzylic carbon.

In the presence of a nucleophile, such as the hydroxide ion, an S(_N)2 reaction can occur at one of the methyl groups, leading to the formation of methanol (B129727) and benzyl(dimethyl)amine. acs.org This reaction competes with the Hofmann elimination pathway.

A Density Functional Theory (DFT) study investigated the degradation energy barriers for substituted benzyltrimethylammonium cations. nrel.gov This study explored both the Hofmann elimination and S(_N)2 pathways. The calculations showed that for the unsubstituted BTMA⁺, the S(_N)2 reaction at the methyl group and the Hofmann elimination have comparable energy barriers.

Nucleophilic substitution can also occur at the benzylic position. The benzylic carbon is susceptible to nucleophilic attack, which would lead to the cleavage of the benzyl-nitrogen bond, forming toluene and trimethylamine (B31210). The DFT study also calculated the energy barriers for S(_N)2 attack at the benzylic carbon. nrel.gov

The relative rates of these nucleophilic substitution reactions are influenced by factors such as the nature of the nucleophile, the solvent, and any substituents on the benzyl ring. nrel.gov For instance, electron-donating groups on the benzyl ring can slightly increase the degradation barrier, thus improving the stability of the cation. nrel.gov

Characterization of Ylide Formation and Subsequent Rearrangement Processes (e.g., Stevens, Sommelet-Hauser)

The reactivity of benzyl(trimethyl)azanium salts is significantly influenced by the formation of ylide intermediates in the presence of a strong base. An ylide is a neutral molecule with a formal positive and a formal negative charge on adjacent atoms. For benzyl(trimethyl)azanium, deprotonation can occur at two primary sites: the benzylic methylene (B1212753) protons and the protons of the methyl groups attached to the nitrogen atom. wikipedia.orgbdu.ac.in

The benzylic protons are more acidic, leading to the preferential formation of the corresponding benzylic ylide. However, this ylide is in equilibrium with a second, less abundant ylide formed by the deprotonation of a methyl group. wikipedia.org Though present in smaller concentrations, the methyl-derived ylide is more reactive and is the key intermediate for the Sommelet-Hauser rearrangement. wikipedia.org These ylides can subsequently undergo competing rearrangement reactions, most notably the Stevens rearrangement and the Sommelet-Hauser rearrangement. sci-hub.stwikipedia.org

The Stevens rearrangement is a wikipedia.orgnih.gov-sigmatropic rearrangement where a group migrates from the ammonium nitrogen atom to an adjacent carbon of the ylide. sci-hub.stwikipedia.org The reaction mechanism has been a subject of considerable debate. It is now widely believed to proceed not through a concerted pericyclic reaction, which would require an unfavorable stereochemical outcome, but via the homolytic cleavage of the C-N bond. wikipedia.orgic.ac.uk This cleavage generates a caged radical pair that recombines to form the product, a process that accounts for the observed retention of configuration at the migrating center. wikipedia.orgic.ac.uk

The Sommelet-Hauser rearrangement , in contrast, is a wikipedia.orgacs.org-sigmatropic rearrangement. bdu.ac.in This pathway is specific to benzyl quaternary ammonium salts and is initiated by the deprotonation of a methyl group to form the more reactive ylide. wikipedia.org This ylide then undergoes a wikipedia.orgacs.org-sigmatropic shift, where the benzyl group migrates to the methyl carbon, followed by a rearomatization step to yield an ortho-substituted N,N-dimethylbenzylamine. wikipedia.orgbdu.ac.in The choice between the Stevens and Sommelet-Hauser pathways can be influenced by reaction conditions and the structure of the quaternary ammonium salt. sci-hub.st

| Feature | Stevens Rearrangement | Sommelet-Hauser Rearrangement |

|---|---|---|

| Reaction Type | wikipedia.orgnih.gov-Sigmatropic Rearrangement | wikipedia.orgacs.org-Sigmatropic Rearrangement |

| Key Ylide Intermediate | Benzylic Ylide (more stable) | Methyl Ylide (less stable, more reactive) |

| Migration To | Adjacent Carbon (α-carbon of another substituent) | Ortho position of the benzene (B151609) ring |

| Proposed Mechanism | Dissociation-recombination (caged radical pair) | Concerted pericyclic reaction followed by aromatization |

| Typical Product | Rearranged Amine (e.g., N,N-Dimethyl-1-phenylethanamine) | ortho-Methyl-N,N-dimethylbenzylamine |

Influence of Polymer Backbone Architecture on Quaternary Ammonium Cationic Group Stability

The stability of the benzyl(trimethyl)azanium cation is of paramount importance when it is incorporated as a functional group in polymers, particularly for applications such as anion-exchange membranes (AEMs) in fuel cells and electrolyzers. nih.govacs.org The chemical stability of these cationic groups directly impacts the operational lifetime and performance of such electrochemical devices. acs.org

Research has demonstrated that the architecture of the polymer backbone has a profound influence on the degradation rate of the quaternary ammonium headgroup. acs.org A significant degradation pathway for AEMs containing poly(arylene ether) backbones is the hydroxide-initiated cleavage of the aryl-ether bond. acs.org Computational studies have revealed that the activation energy barrier for this aryl-ether cleavage can be lower than that for the direct nucleophilic attack on the benzyltrimethylammonium group itself. acs.org This suggests that the polymer backbone can be the point of failure, leading to a catastrophic loss of membrane integrity and function. acs.org

To mitigate this instability, significant research has focused on designing polymer backbones devoid of aryl-ether linkages. epa.gov For instance, AEMs based on polystyrene backbones, where the quaternary ammonium groups are attached to a more robust hydrocarbon framework, exhibit markedly improved alkaline stability. epa.govdigitellinc.com Another strategy involves modifying the linker between the polymer backbone and the cationic group. Replacing the benzylic tether with a more stable N-phenyl linkage can enhance stability by eliminating degradation pathways such as nucleophilic debenzylation. nih.gov

| Polymer Backbone Type | Key Structural Feature | Primary Degradation Pathway | Relative Alkaline Stability |

|---|---|---|---|

| Poly(arylene ether) | Aryl-ether linkages | Hydroxide-initiated ether bond cleavage | Low |

| Polystyrene | Aryl-ether free hydrocarbon chain | Direct attack on the quaternary ammonium group | High epa.gov |

| Polyphenylene | Aryl-ether free aromatic backbone | Direct attack on the quaternary ammonium group | High acs.org |

Investigations into Electron Transfer and Redox Mechanisms

The redox behavior of benzyl(trimethyl)azanium and related structures involves electron transfer processes that lead to the formation of radical intermediates and enable novel bond-forming reactions.

Electrochemical Reduction Pathways and Identification of Radical Intermediates

The electrochemical reduction of benzyl-containing quaternary ammonium salts proceeds via a mechanism involving the formation of radical intermediates. utexas.edu Studies on related compounds have shown that the reduction is typically a one-electron process. utexas.edu The primary step is the transfer of an electron to the benzyl(trimethyl)azanium cation, leading to the formation of a transient, hypervalent ammonium radical. figshare.com

This highly unstable radical species rapidly dissociates. The principal fragmentation pathway is the cleavage of the carbon-nitrogen bond to generate a benzyl radical and trimethylamine. utexas.edufigshare.com The benzyl radical is a relatively stable intermediate due to the delocalization of the unpaired electron across the adjacent aromatic π-system. nih.govdtic.mil The formation of these radical intermediates has been confirmed by techniques such as electron paramagnetic resonance (EPR) spectroscopy. utexas.edu Once formed, the benzyl radicals can undergo several subsequent reactions, including coupling to form bibenzyl or reacting with the solvent. utexas.edu

C-N Bond Cleavage Mechanisms in Transition Metal-Catalyzed Cross-Coupling Reactions

In recent years, the inert C–N bond in quaternary ammonium salts has been successfully activated by transition metal catalysts, enabling their use as electrophiles in cross-coupling reactions. researchgate.netaimspress.com This strategy provides a valuable alternative to the more traditional use of organohalides. Benzyl(trimethyl)azanium salts can participate in reactions such as the Suzuki cross-coupling, catalyzed by palladium or nickel complexes. rsc.org

A palladium-catalyzed Suzuki cross-coupling reaction has been developed for the construction of a C(sp³)–C(sp²) bond via the activation of the C(sp³)–N bond in benzyl(trimethyl)azanium salts. rsc.org This reaction efficiently produces diarylmethane derivatives from the coupling of the benzyl group with various arylboronic acids. rsc.org

The general mechanism for these transition metal-catalyzed reactions is believed to involve the following key steps:

Oxidative Addition : A low-valent transition metal complex (e.g., Pd(0) or Ni(0)) undergoes oxidative addition into the C–N bond of the benzyl(trimethyl)azanium salt. This is the crucial C–N bond cleavage step and is often thermodynamically favorable. d-nb.info

Transmetalation : The resulting organometallic intermediate reacts with the nucleophilic coupling partner (e.g., an organoboron reagent in the Suzuki reaction) in a transmetalation step.

Reductive Elimination : The final desired product is formed via reductive elimination from the metal center, which also regenerates the active catalyst for the next cycle.

Cutting Edge Characterization and Computational Studies of Benzyl Trimethyl Azanium Systems

Application of Advanced Spectroscopic Analysis Techniques

Spectroscopic techniques are indispensable for the structural elucidation and analysis of benzyl(trimethyl)azanium systems. The following sections detail the application of key spectroscopic methods.

High-resolution NMR spectroscopy is a powerful tool for the detailed structural analysis of benzyl(trimethyl)azanium salts. For the more stable salt, benzyltrimethylammonium (B79724) chloride, the ¹H and ¹³C NMR spectra provide unambiguous evidence of its structure.

In the ¹H NMR spectrum of benzyltrimethylammonium chloride, the protons of the three methyl groups attached to the nitrogen atom typically appear as a sharp singlet. The methylene (B1212753) protons of the benzyl (B1604629) group also produce a singlet, shifted downfield due to the proximity of the positively charged nitrogen and the aromatic ring. The aromatic protons of the benzyl group exhibit characteristic multiplets in the aromatic region of the spectrum. libretexts.orginflibnet.ac.in

For the ylide, benzyl(trimethyl)azanium;methane (B114726), the most significant difference in the ¹H NMR spectrum would be the signal for the alpha-proton on the carbanion. This proton is expected to be significantly shielded and appear at a much higher field (lower ppm value) compared to the methylene protons of the corresponding salt. organicchemistrydata.org The exact chemical shift would be highly dependent on the solvent and temperature.

The ¹³C NMR spectrum of benzyltrimethylammonium chloride shows distinct signals for the methyl, methylene, and aromatic carbons. researchgate.net The carbon of the methyl groups is typically found in the aliphatic region, while the methylene carbon is shifted downfield. The aromatic carbons display a pattern of signals characteristic of a monosubstituted benzene (B151609) ring. For the ylide, the alpha-carbon of the carbanion would be expected to show a significant upfield shift in the ¹³C NMR spectrum compared to the methylene carbon in the salt.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Benzyl(trimethyl)azanium Systems

| Proton/Carbon | Benzyltrimethylammonium Chloride (Experimental/Predicted) | Benzyl(trimethyl)azanium;methane (Predicted) |

| N-CH ₃ | ~3.1 | ~2.8 |

| C₆H₅-CH ₂-N⁺ | ~4.6 | - |

| C₆H₅-CH ⁻-N⁺ | - | ~1.5 - 2.5 |

| C ₆H₅- | ~7.3 - 7.6 | ~7.0 - 7.4 |

| N-C H₃ | ~52.5 | ~50 |

| C₆H₅-C H₂-N⁺ | ~68.0 | - |

| C₆H₅-C H⁻-N⁺ | - | ~40 - 50 |

| C ₆H₅- (ipso) | ~131.5 | ~135 |

| C ₆H₅- (ortho) | ~131.0 | ~130 |

| C ₆H₅- (meta) | ~129.5 | ~129 |

| C ₆H₅- (para) | ~126.5 | ~126 |

Note: Predicted values for the ylide are based on general trends for ammonium (B1175870) ylides and may vary.

FTIR and Raman spectroscopy are complementary techniques used to identify functional groups and analyze the vibrational modes of molecules. For benzyltrimethylammonium chloride, the IR spectrum shows characteristic absorption bands for the aromatic ring, C-H bonds, and the quaternary ammonium group. orgsyn.orgorgsyn.org

The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl and methylene groups appear just below 3000 cm⁻¹. pressbooks.publibretexts.org The C-C stretching vibrations within the aromatic ring give rise to bands in the 1600-1450 cm⁻¹ region. A key feature for the benzyl(trimethyl)azanium;methane ylide would be the C⁻-N⁺ stretching vibration, which is expected to appear in the fingerprint region and would be sensitive to the electronic structure of the ylide.

Raman spectroscopy is particularly useful for observing the symmetric vibrations of the molecule. The symmetric breathing mode of the benzene ring is a strong and characteristic Raman band.

Table 2: Characteristic Vibrational Frequencies (cm⁻¹) for Benzyl(trimethyl)azanium Systems

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Compound |

| Aromatic C-H Stretch | 3100 - 3000 | Both |

| Aliphatic C-H Stretch | 3000 - 2850 | Both |

| Aromatic C=C Stretch | 1600, 1585, 1495, 1450 | Both |

| CH₂/CH⁻ Bend | 1470 - 1440 | Both |

| N⁺-CH₃ Asymmetric Bend | ~1480 | Both |

| C⁻-N⁺ Stretch | (Predicted) 1000 - 900 | Ylide |

Mass spectrometry is a crucial technique for determining the molecular weight and fragmentation pattern of benzyl(trimethyl)azanium systems. For the non-volatile benzyltrimethylammonium salts, electrospray ionization (ESI) is the preferred method. The mass spectrum of the benzyltrimethylammonium cation shows a prominent molecular ion peak at m/z 150.128. mdpi.com

The fragmentation of the benzyltrimethylammonium cation typically proceeds through several pathways. A common fragmentation is the loss of a methyl group to give a fragment at m/z 135. Another significant fragmentation pathway involves the cleavage of the benzyl-nitrogen bond, leading to the formation of the tropylium (B1234903) ion at m/z 91, which is a very stable aromatic cation. pressbooks.pub

For the benzyl(trimethyl)azanium;methane ylide, its reactive nature makes direct analysis challenging. However, if it were to be analyzed, for instance through a carefully designed experiment, its molecular ion peak would be expected at m/z 164. The fragmentation would likely involve the loss of a methane molecule to form a species that could rearrange to more stable fragments.

Table 3: Predicted Mass Spectrometry Fragmentation for the Benzyl(trimethyl)azanium Cation

| m/z | Proposed Fragment | Fragmentation Pathway |

| 150 | [C₁₀H₁₆N]⁺ | Molecular Ion |

| 135 | [C₉H₁₃N]⁺ | Loss of CH₃ |

| 91 | [C₇H₇]⁺ | Cleavage of benzyl-N bond (Tropylium ion) |

| 58 | [C₃H₈N]⁺ | Cleavage of benzyl-N bond (Trimethylamine) |

X-ray diffraction techniques provide definitive information about the three-dimensional arrangement of atoms in the solid state. While obtaining a single crystal of the reactive benzyl(trimethyl)azanium;methane ylide is highly improbable, the crystal structures of its more stable salts, such as the chloride or bromide, can be readily determined.

Powder X-ray diffraction (PXRD) can be used to identify the crystalline phases present in a sample and to assess its purity. imaging.org

Table 4: Hypothetical Crystallographic Data for a Benzyl(trimethyl)azanium Salt

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 95 |

| Z | 4 |

Note: These values are hypothetical and based on typical crystal structures of similar quaternary ammonium salts. imaging.org

Utilization of Computational Chemistry Approaches

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to investigate the properties of benzyl(trimethyl)azanium systems, especially for transient species like the corresponding ylide.

DFT calculations can provide deep insights into the electronic structure, stability, and reactivity of the benzyl(trimethyl)azanium cation and its ylide. mdpi.com For the cation, DFT studies have been employed to investigate its stability, particularly in the context of its use in alkaline exchange membranes where it is susceptible to degradation.

For the benzyl(trimethyl)azanium;methane ylide, DFT calculations would be invaluable for understanding its electronic properties. The Highest Occupied Molecular Orbital (HOMO) would likely be localized on the carbanionic carbon, indicating its nucleophilic character. The Lowest Unoccupied Molecular Orbital (LUMO) would be associated with the aromatic ring and the quaternary ammonium group. The HOMO-LUMO gap would provide an estimate of the ylide's kinetic stability.

DFT can also be used to predict the reactivity of the ylide. For example, the calculated charge distribution would show a high negative charge on the alpha-carbon, confirming its role as a nucleophile in reactions such as the Wittig or Sommelet-Hauser rearrangements.

Furthermore, DFT methods can simulate spectroscopic properties. digitellinc.com Calculated NMR chemical shifts and vibrational frequencies can be compared with experimental data to confirm structural assignments. For the elusive ylide, these simulated spectra provide the most likely representation of its spectroscopic characteristics.

Table 5: Summary of Potential DFT Calculation Findings for Benzyl(trimethyl)azanium;methane

| Calculated Property | Predicted Finding |

| HOMO Localization | Primarily on the alpha-carbanion |

| Charge on alpha-carbon | Highly negative |

| Predicted Reactivity | Strong nucleophile, prone to rearrangement |

| Simulated ¹H NMR (alpha-H) | Upfield shift compared to salt |

| Simulated IR (C⁻-N⁺ stretch) | Characteristic band in the fingerprint region |

Molecular Dynamics (MD) Simulations for Investigation of Dynamic Behavior, Solvation Effects, and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for exploring the complex behavior of molecular systems over time. rsc.org For benzyl(trimethyl)azanium and related compounds, MD simulations have been instrumental in elucidating their dynamic properties, how they interact with solvents, and the nature of their intermolecular forces with other materials.

Dynamic Behavior and Intermolecular Interactions: MD simulations reveal that the interactions between cationic quaternary ammonium compounds and their environment are primarily governed by electrostatic forces and van der Waals interactions. acs.org In studies of similar quaternary ammonium surfactants, simulations have shown how these molecules attach to surfaces, leading to deformation and disruption of structures like cell membranes. rsc.org For instance, simulations of cetyl benzyl trimethyl ammonium chloride demonstrated its aggregation and adsorption behavior on an iron surface. researchgate.net The dynamic process involves the surfactant molecules migrating through a solvent, forming aggregates, and interacting with interfaces. rsc.org The strength of these interactions can be quantified; for example, simulations of tetraoctylammonium bromide with lipid bilayers showed strong interactions between the surfactant and lipid head groups, which reduced inter-lipid forces and increased membrane porosity. rsc.org

Solvation Effects: The behavior of benzyl(trimethyl)azanium in solution is critically dependent on its interaction with solvent molecules. MD simulations are used to study solvation by analyzing properties like radial distribution functions (RDFs) and hydrogen bond densities. rsc.org For example, in a study of a related benzyltriethylammonium-based deep eutectic solvent used to dissolve cellulose, MD simulations showed that strong hydrogen bonds between the components were key to the dissolution process. rsc.org Similarly, simulations of tetrabutylammonium-based ionic liquids dissolving lignin (B12514952) revealed high contact probabilities and favorable interaction energies between the cation and the lignin polymer. escholarship.org These studies highlight how the cation's structure influences its solvation properties and its effectiveness in dissolving complex biopolymers. escholarship.orgescholarship.org The alkyl chain length on the ammonium cation, for instance, has been shown to affect the solubility of materials within the solvent. escholarship.org

| System/Simulation Focus | Key MD Simulation Findings | Primary Interactions Investigated | Reference |

|---|---|---|---|

| Cetyl Benzyl Trimethyl Ammonium Chloride on Iron Surface | Demonstrated aggregation and adsorption behavior at the iron-water interface. | Electrostatic, Van der Waals | researchgate.net |

| Benzyltriethylammonium-based DES with Cellulose | Dissolution driven by strong H-bond interactions between DES and cellulose. Analysis of RDF and H-bond density was crucial. | Hydrogen Bonding, Electrostatic | rsc.org |

| Quaternary Ammonium Surfactants with DPPC Lipid Bilayer | Surfactants alter bilayer structure. Long-chain surfactants aggregate at the interface, while short-chain ones penetrate the bilayer. | Hydrophobic, Electrostatic | rsc.org |

| Vinylbenzyltrimethylammonium on Montmorillonite Clay | Revealed correlation between molecular charge distribution and swelling inhibition. Partial charges on α-C and β-CH2 were most significant. | Electrostatic, Van der Waals | acs.orgacs.org |

Ab Initio and Quantum Mechanical Modeling for Precise Energetic and Molecular Orbital Analysis

Ab initio quantum chemistry methods solve the electronic Schrödinger equation from first principles, providing highly accurate predictions of molecular properties without reliance on empirical parameters. wikipedia.orgnih.gov These techniques, including Density Functional Theory (DFT), are essential for a precise understanding of the electronic structure of benzyl(trimethyl)azanium.

Energetic and Electronic Properties: Quantum mechanical (QM) calculations are used to determine fundamental electronic properties such as partial atomic charges, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO). nih.gov For derivatives of benzyltrimethylammonium, DFT calculations have been employed to map the charge distribution across the molecule. acs.orgacs.org These studies have shown that modifying functional groups near the quaternary ammonium head can systematically alter the partial charges on specific atoms, which in turn influences the molecule's interaction with its surroundings. acs.org The MEP, for instance, reveals the positive potential around the hydrogen atoms and the quaternary nitrogen center, and negative potential regions around the aromatic ring, indicating sites prone to electrostatic interactions. nih.gov

Molecular Orbital and Bonding Analysis: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the molecule's reactivity. The energy gap between the HOMO and LUMO is a key indicator of chemical stability. nih.gov Furthermore, advanced QM techniques like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis offer a deeper understanding of bonding. rsc.orgnih.gov QTAIM can be used to locate and characterize non-covalent interactions, which are critical in solvation and molecular recognition. rsc.org NBO analysis provides information on charge transfer interactions within the molecule, such as delocalization from the benzyl group to the ammonium head. nih.gov For related benzyl derivatives, these analyses have quantified intra- and intermolecular charge transfer processes. nih.gov

| QM Method | Property Investigated | Key Findings for Benzyl(trimethyl)azanium and Related Systems | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Partial Atomic Charges | Charge distribution is sensitive to functional groups. Partial charges on α-C and β-CH2 significantly impact interaction with surfaces like clay. | acs.orgacs.org |

| DFT (B3LYP) | HOMO-LUMO, MEP | Identifies reactive sites; MEP shows positive potential near the ammonium group and hydrogens, and negative potential around the phenyl ring. | nih.gov |

| Quantum Theory of Atoms in Molecules (QTAIM) | Non-Covalent Interactions (NCIs) | Evaluates and locates NCIs, such as hydrogen bonds and van der Waals forces, that are crucial for understanding solvation and complex formation. | rsc.org |

| Natural Bond Orbital (NBO) | Intra/Inter-molecular Charge Transfer | Reveals hyperconjugative interactions and charge delocalization between different parts of the molecule. | nih.gov |

Prediction of Conformational Preferences and Exploration of Energetic Landscapes

The three-dimensional structure and flexibility of the benzyl(trimethyl)azanium cation dictate its physical and chemical properties. Computational methods allow for the prediction of its most stable shapes (conformational preferences) and the energy barriers between them (the energetic landscape).

Energetic Landscapes: The energetic landscape is a map of all possible conformations of a molecule and their corresponding potential energies. repec.org This landscape reveals the low-energy valleys corresponding to stable conformers and the mountain passes that represent the transition states for converting between them. repec.org For a molecule like benzyl(trimethyl)azanium, the landscape would be characterized by rotational barriers around the key single bonds. While a complete landscape for this specific cation is not widely published, insights can be drawn from related systems. The landscape's features, such as the number of energy minima and the height of the barriers, determine the molecule's dynamic behavior at a given temperature, including the rates of conformational change. nih.gov

| Conformational Feature | Computational Method | Governing Factor | Expected Outcome for Benzyl(trimethyl)azanium | Reference |

|---|---|---|---|---|

| Rotation around Ph-CH2 bond | Quantum Mechanics (B3LYP) | Steric Repulsion | A preference for a perpendicular or gauche conformation to minimize repulsion between the N(CH3)3 group and ring hydrogens. | nih.gov |

| Rotation around CH2-N bond | Quantum Mechanics | Steric Hindrance | Rotation of the bulky trimethylammonium group would be sterically hindered, leading to a relatively high rotational energy barrier. | nih.gov |

| Overall Energetic Landscape | Energy Landscape Theory | Interplay of Rotational Barriers | The landscape would feature distinct energy minima corresponding to stable rotamers, separated by transition states. | repec.org |

Development and Application of Chemometric and Machine Learning Models in Benzyl(trimethyl)azanium Research

Chemometrics and machine learning (ML) are increasingly used to build predictive models that correlate molecular structure with chemical properties, bypassing the need for extensive experimentation or costly computation. nih.govdigitellinc.com For benzyl(trimethyl)azanium and other surfactants, these data-driven approaches hold significant promise.

Chemometric and QSAR Models: Chemometrics applies statistical methods to extract meaningful information from chemical data. researchgate.netsdu.dk A classic application is the development of Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models. nih.gov Early studies on quaternary ammonium compounds, including benzyltrimethylammonium, established correlations between physicochemical properties like lipophilicity and pharmacokinetic parameters, which is a form of QSAR. nih.gov Modern chemometric models, such as those using Partial Least Squares (PLS) regression, can correlate complex datasets (like spectra) to specific properties. nih.govnih.gov For benzyl(trimethyl)azanium, a chemometric model could be developed to predict its concentration in a mixture from Raman or NIR spectra. nih.gov

Machine Learning Applications: Machine learning models, such as Graph Neural Networks (GNNs) and Random Forests, can learn complex, non-linear relationships from molecular data. digitellinc.comnih.gov For surfactants, ML models have been successfully developed to predict properties like the Hydrophile-Lipophile Balance (HLB), a critical parameter for formulation design. digitellinc.com To build an ML model for benzyl(trimethyl)azanium, one would first generate a set of numerical descriptors from its molecular structure. These can include 2D features (e.g., atom counts, topological indices) and 3D features (e.g., from MD simulations or QM calculations). nih.gov The model would then be trained on a dataset of known benzyl(trimethyl)azanium derivatives and their measured properties (e.g., surface tension, critical micelle concentration, interaction energy with a substrate). The trained model could then predict these properties for new, unsynthesized variations of the molecule, accelerating the discovery of compounds with desired characteristics. researchgate.netsemanticscholar.org

| Modeling Component | Description | Example for Benzyl(trimethyl)azanium | Reference |

|---|---|---|---|

| Target Property | The chemical or physical property to be predicted. | Hydrophile-Lipophile Balance (HLB), Interaction energy with a surface, Solvation free energy. | digitellinc.com |

| Molecular Features (Descriptors) | Numerical representations of the molecule's structure and chemistry. | Molecular weight, partial charges from QM, solvent accessible surface area, number of rotatable bonds, Morgan fingerprints. | digitellinc.comnih.gov |

| Machine Learning Algorithm | The algorithm used to learn the relationship between features and the target property. | Graph Neural Network (GNN), Random Forest (RF), Support Vector Machine (SVM), Multiple Linear Regression (MLR). | nih.govdigitellinc.com |

| Application | The ultimate use of the predictive model. | Virtual screening of new surfactant candidates, optimization of solvent formulations, predicting toxicological profiles. | researchgate.net |

Diverse Applications of Benzyl Trimethyl Azanium Compounds in Catalysis and Chemical Processes

Catalytic Roles in Sophisticated Organic Synthesis

Benzyltrimethylammonium (B79724) salts are recognized for their effectiveness as phase-transfer catalysts in a multitude of organic reactions. phasetransfercatalysis.combiomedres.us Their ability to facilitate reactions between reactants in different phases (e.g., a water-insoluble organic substrate and an aqueous solution of a reagent) makes them invaluable in synthetic chemistry. biomedres.us

Facilitation of Esterification and Transesterification Reactions

Benzyltrimethylammonium chloride (BTMAC) has been effectively employed as a phase-transfer catalyst in esterification reactions. sigmaaldrich.comsigmaaldrich.com For instance, it catalyzes the esterification of ethanol (B145695) and lauric acid. sigmaaldrich.comsigmaaldrich.com The catalytic activity of benzyltrimethylammonium compounds extends to transesterification processes as well, which are crucial in various industrial applications, including the production of biodiesel. phasetransfercatalysis.comresearchgate.netresearchgate.net In these reactions, the BTMA cation pairs with the nucleophile (e.g., an alkoxide), transporting it into the organic phase to react with the ester or carboxylic acid. biomedres.us The efficiency of these reactions can be influenced by factors such as the catalyst structure and reaction conditions.

The table below summarizes the application of Benzyltrimethylammonium chloride in esterification.

| Reactants | Catalyst | Product | Reference |

| Ethanol, Lauric Acid | Benzyltrimethylammonium chloride | Ethyl laurate | sigmaaldrich.comsigmaaldrich.com |

Enhancement of Alkylation Reactions, Including Glycine (B1666218) Imine Alkylation and Related Transformations

Alkylation reactions, which involve the transfer of an alkyl group, are fundamental in organic synthesis. wikipedia.org Benzyltrimethylammonium compounds have proven to be effective catalysts in this domain. juniperpublishers.com A notable application is in the asymmetric alkylation of glycine imines, a key step in the synthesis of non-natural α-amino acids. researchgate.net Chiral phase-transfer catalysts derived from alkaloids can be used to induce enantioselectivity in these reactions. researchgate.netresearchgate.net The catalyst, a chiral quaternary ammonium (B1175870) salt, facilitates the alkylation of the glycine imine by an alkyl halide under phase-transfer conditions, leading to the formation of enantioenriched amino acid precursors. researchgate.net

Research has demonstrated that O-alkyl N-alkyldihydrocinchonidinium salts, generated in situ from the parent alkaloid, can effectively catalyze the liquid-liquid phase-transfer alkylation of glycine imines with enantioselectivities comparable to those achieved with pre-formed catalysts. researchgate.net

Participation in Selective Oxidation and Reduction Methodologies

Benzyltrimethylammonium chloride serves as a phase-transfer catalyst in selective oxidation reactions. sigmaaldrich.comsigmaaldrich.com A specific example is the selective oxidation of benzyl (B1604629) alcohol to benzaldehyde (B42025) using hydrogen peroxide as the oxidant. sigmaaldrich.comsigmaaldrich.com In this process, the catalyst facilitates the interaction between the alcohol in the organic phase and the oxidant in the aqueous phase.

While the primary focus is on oxidation, the principles of phase-transfer catalysis also apply to certain reduction methodologies, where the transport of a reducing agent into the organic phase is required.

Enabling Palladium-Catalyzed Suzuki Cross-Coupling Reactions via C-N Bond Activation

A significant advancement in the application of benzyltrimethylammonium salts is their use in palladium-catalyzed Suzuki cross-coupling reactions. rsc.orgfao.orgresearchgate.net This reaction allows for the construction of a C(sp³)–C(sp²) bond through the activation of a C(sp³)–N bond in the benzyltrimethylammonium salt. rsc.orgresearchgate.net This methodology provides a highly efficient route to synthesize diarylmethanes. rsc.org The reaction typically involves the coupling of a benzyltrimethylammonium salt with an arylboronic acid in the presence of a palladium catalyst and a base. researchgate.net This development has opened up new possibilities for utilizing quaternary ammonium salts as substrates in cross-coupling reactions, which are traditionally performed with organic halides or triflates. rsc.orgnih.gov

The table below shows the results of a study on the palladium-catalyzed Suzuki cross-coupling of various benzyltrimethylammonium salts with 4-cyanophenyl boronic acid. researchgate.net

| Benzyltrimethylammonium Salt | Boronic Acid | Catalyst System | Product | Yield (%) |

| Benzyltrimethylammonium chloride | 4-Cyanophenylboronic acid | PdCl₂(PPh₃)₂ / PPh₃ / Na₂CO₃ | 4-(4-Cyanobenzyl)benzonitrile | 85 |

| 4-Methylbenzyltrimethylammonium chloride | 4-Cyanophenylboronic acid | PdCl₂(PPh₃)₂ / PPh₃ / Na₂CO₃ | 4-((4-Methylbenzyl)methyl)benzonitrile | 82 |

| 4-Methoxybenzyltrimethylammonium chloride | 4-Cyanophenylboronic acid | PdCl₂(PPh₃)₂ / PPh₃ / Na₂CO₃ | 4-((4-Methoxybenzyl)methyl)benzonitrile | 78 |

Integration into Functional Materials Science

The unique properties of the benzyltrimethylammonium cation have led to its incorporation into advanced functional materials, particularly in the field of electrochemistry.

Rational Design and Synthesis of Advanced Anion Exchange Membranes (AEMs) for Electrochemical Devices

Benzyltrimethylammonium (BTMA) has been a widely used cation for the development of anion exchange membranes (AEMs) for electrochemical devices such as fuel cells and electrolyzers. osti.govnih.gov AEMs require hydroxide-stable, covalently tetherable cations to achieve the necessary ionic conductivity. osti.gov BTMA is favored due to its reasonable basicity, compact size, and the relative ease and low cost of its synthesis. osti.gov

The design of AEMs often involves the functionalization of polymer backbones with BTMA groups. For example, elastomeric AEMs have been prepared by the Friedel-Crafts alkylation of polystyrene-b-poly(ethylene-co-butylene)-b-polystyrene (SEBS) followed by amination with trimethylamine (B31210) to introduce the quaternary ammonium functionality. osti.gov This approach allows for control over the degree of functionalization and the length of the cation tether. osti.gov The resulting materials exhibit microphase-separated morphologies that can enhance ionic conductivity. osti.govacs.org

The stability of the BTMA cation under the alkaline conditions found in these devices is a critical factor. osti.gov While historically considered a limitation, recent studies have shown that BTMA can be quite stable at elevated temperatures, with a reported half-life of approximately 4 years at 80°C, a significant improvement over previous findings. osti.gov Research continues to explore the degradation mechanisms and to develop more robust AEMs based on BTMA and related structures. nih.gov

The table below presents data on the hydroxide (B78521) stability of benzyltrimethylammonium. osti.gov

| Temperature (°C) | Cation Concentration (M) | Half-life |

| 80 | 1 | ~4 years |

Incorporation of Benzyl(trimethyl)azanium Units into Polymeric Architectures for Tailored Properties

The integration of benzyl(trimethyl)azanium units into polymer chains is a strategic approach to developing materials with specific, enhanced properties. A common method to achieve this involves the polymerization of vinylbenzyl chloride to produce poly(vinylbenzyl chloride) (PVBC), which is then quaternized with trimethylamine. rsc.org This process yields polymeric quaternary ammonium chlorides with a range of potential applications. rsc.org

One of the primary applications for polymers containing benzyl(trimethyl)azanium is in the creation of anion exchange membranes (AEMs) for use in alkaline fuel cells. umass.edu For instance, block copolymers such as polystyrene-b-poly(vinyl benzyl trimethylammonium hydroxide) have been synthesized for this purpose. umass.edu The synthesis of these materials can be achieved through techniques like atom transfer radical polymerization (ATRP), which allows for controlled polymer architecture. umass.edu The resulting membranes exhibit microphase separation, forming distinct domains that are crucial for efficient ion conduction. umass.edu The ionic conductivity of these membranes is highly dependent on humidity and temperature, which are critical factors for fuel cell performance. umass.edu

Furthermore, the synthesis of homopolymers and block copolymers of poly(vinyl benzyl trimethylammonium chloride) (PVBTMAC) has been explored for applications such as complexation with DNA. researchgate.net Reversible addition-fragmentation chain-transfer (RAFT) polymerization is a method used to create these polymers with well-defined molecular weights. researchgate.net These cationic polymers can form polyplexes with DNA, with sizes typically ranging from 80 to 300 nm. researchgate.net The surface potential of these complexes can be tuned by adjusting the ratio of the polymer's amino groups to the DNA's phosphate (B84403) groups. researchgate.net

The versatility of these polymeric systems is further demonstrated by their use as curing accelerators for polymer polymerization processes, such as in powder coatings and epoxy resins. koyonchem.com They also serve as modification agents for materials like organic bentonite (B74815) and montmorillonite. koyonchem.com

Formulation and Physicochemical Characterization of Deep Eutectic Solvents (DESs) with Benzyl(trimethyl)azanium Components

Deep eutectic solvents (DESs) are emerging as a new class of green solvents, and benzyl(trimethyl)azanium salts are valuable components in their formulation. mdpi.com DESs are typically formed by mixing a quaternary ammonium salt, which acts as a hydrogen bond acceptor (HBA), with a hydrogen bond donor (HBD). mdpi.comresearchgate.net This combination results in a significant depression of the melting point compared to the individual components. researchgate.net

Benzyltrimethylammonium chloride (BTMAC) has been used as an HBA with various HBDs, including p-toluene sulfonic acid, citric acid, and oxalic acid, to synthesize novel DESs. researchgate.net The physicochemical properties of these DESs, such as density, viscosity, conductivity, and refractive index, are crucial for their application and can be tuned by altering the HBD. mdpi.comresearchgate.net The investigation into these properties is essential for their potential use on an industrial scale. mdpi.com

A study involving BTMAC and three different HBDs demonstrated their catalytic activity in the synthesis of butyl acetate (B1210297). researchgate.net The thermal stability of these DESs allows them to be used across a wide range of temperatures. researchgate.net The rheological studies of similar DESs based on benzyltriethylammonium chloride have shown that the nature of the HBD can determine whether the solvent behaves as a Newtonian or non-Newtonian fluid. researchgate.net

Below is a table summarizing the components of some studied benzyl(trimethyl)azanium-based deep eutectic solvents.

| Hydrogen Bond Acceptor (HBA) | Hydrogen Bond Donor (HBD) | Molar Ratio (HBA:HBD) |

| Benzyltrimethylammonium chloride (BTMAC) | p-Toluene sulfonic acid (PTSA) | 1:1 |

| Benzyltrimethylammonium chloride (BTMAC) | Citric acid (CA) | 1:1 |

| Benzyltrimethylammonium chloride (BTMAC) | Oxalic acid (OX) | 1:1 |

| Benzyltriethylammonium chloride (BTEAC) | Benzoic acid (BA) | 1:1 |

| Benzyltriethylammonium chloride (BTEAC) | Oxalic acid dihydrate (OA·2H₂O) | 1:1 |

| Benzyltriethylammonium chloride (BTEAC) | Malonic acid (MA) | 1:1 |

This table is generated based on data from studies on benzyltrimethylammonium and benzyltriethylammonium-based DESs. researchgate.netresearchgate.net

Utility as Derivatization Reagents in Advanced Analytical Chemistry Techniques

In analytical chemistry, derivatization is a technique used to modify an analyte to improve its separation and detection. research-solution.comnumberanalytics.com While benzyl(trimethyl)azanium compounds are not typically used as derivatization reagents that covalently modify analytes in the traditional sense for techniques like gas chromatography (GC), they do find application as ion-pairing reagents in liquid chromatography (LC). koyonchem.com

In this role, the benzyl(trimethyl)azanium cation is added to the mobile phase to form an ion pair with an oppositely charged analyte. This process enhances the retention and separation of certain organic compounds. koyonchem.com This is particularly useful for analytes that are otherwise difficult to retain on standard reversed-phase LC columns.

While not a direct derivatization reagent, the principle of altering an analyte's chromatographic behavior through chemical interaction is parallel to the goals of derivatization. Traditional derivatization for GC, for example, involves converting polar functional groups like -OH, -NH, and -COOH into less polar, more volatile derivatives using reagents such as silylating agents (e.g., BSTFA) or acylating agents. research-solution.comsigmaaldrich.com This process is designed to make the analytes suitable for GC analysis by increasing their volatility and thermal stability. research-solution.com

The function of benzyltrimethylammonium chloride as an ion-pairing reagent in HPLC serves a similar purpose of enhancing analytical separation, albeit through a different mechanism than covalent derivatization. koyonchem.com

Environmental Research on Benzyl Trimethyl Azanium Compounds: Transformation and Interactions

Comprehensive Study of Pathways and Kinetics of Environmental Transformation

The environmental persistence of benzyl(trimethyl)azanium compounds is determined by a combination of biological and chemical degradation processes. Research has focused on understanding the mechanisms and kinetics of these transformations in both aquatic and terrestrial systems.

The biodegradation of benzyl-containing QACs is a critical removal pathway in the environment. Under aerobic conditions, microorganisms have demonstrated the ability to break down these compounds. Studies on related substances like benzyldimethylalkylammonium chloride (BAC) show that biodegradation is often initiated by the cleavage of the C-N bond. researchgate.netnih.gov For instance, research using the bacterium Aeromonas hydrophila sp. K, which can utilize BAC as a sole source of carbon and energy, identified a distinct metabolic pathway. researchgate.netnih.gov The initial step involves the separation of the alkyl chain, forming benzyldimethylamine. nih.gov This is followed by a series of demethylation and deamination reactions, yielding intermediates such as benzylmethylamine, benzylamine (B48309), benzaldehyde (B42025), and ultimately benzoic acid, which is then further mineralized. researchgate.netnih.gov

The rate of biodegradation can be influenced by the compound's structure, with the length of the hydrocarbon chain and the presence of aromatic rings affecting degradation speed. nih.gov In aquatic environments, the half-life for various QACs under aerobic conditions has been observed to range from 0.5 to 1.6 days. nih.gov Studies conforming to OECD 301 B guidelines have classified some variants, such as C₁₂-C₁₈ ADBAC, as readily biodegradable, achieving 72% degradation over 28 days. nih.gov

While information on anaerobic biodegradation is more limited, it is known to occur, particularly in environments like landfills and anaerobic sludge digesters. nih.govmst.dk The process in these oxygen-deprived settings is generally less efficient than aerobic degradation. nih.gov In wastewater treatment plants, a significant portion of QACs is removed through sorption to sludge, but biodegradation is also believed to contribute to their elimination. au.dk

Table 1: Aerobic Biodegradation Pathway of Benzyl-Containing Quaternary Ammonium (B1175870) Compounds

| Step | Precursor | Metabolite | Description |

|---|---|---|---|

| 1 | Benzyldimethylalkylammonium Chloride (BAC) | Benzyldimethylamine | Cleavage of the Calkyl-N bond. researchgate.netnih.gov |

| 2 | Benzyldimethylamine | Benzylmethylamine, Benzylamine | Subsequent demethylation reactions. researchgate.netnih.gov |

| 3 | Benzylamine | Benzaldehyde | Deamination of the benzylamine. researchgate.netnih.gov |

| 4 | Benzaldehyde | Benzoic Acid | Rapid conversion of benzaldehyde. researchgate.netnih.gov |

| 5 | Benzoic Acid | CO₂ and H₂O | Further degradation/mineralization. researchgate.netnih.gov |

Beyond biodegradation, chemical (abiotic) degradation processes also influence the fate of benzyl(trimethyl)azanium compounds. These compounds are generally not expected to volatilize significantly from soil or water due to their extremely low vapor pressures. nih.gov Photodegradation, or breakdown by sunlight, is also not considered a major degradation pathway in aquatic environments, as related compounds have been shown to be photostable. nih.gov

However, chemical stability can be compromised under specific conditions. Research into the hydroxide (B78521) stability of benzyltrimethylammonium (B79724) (BTMA) has shown that it is susceptible to degradation at high pH and elevated temperatures. nrel.govresearchgate.net While previously considered a limitation for certain industrial applications, studies have revealed that BTMA is quite stable at 80°C, with a calculated half-life of approximately four years, which is more stable than earlier reports suggested. nrel.govresearchgate.net The degradation in alkaline media is faster for benzyl-substituted QACs compared to those with only alkyl substitutions. researchgate.net

Several environmental factors dictate the persistence and ultimate fate of benzyl(trimethyl)azanium compounds in natural settings.

Sorption: As cationic molecules, these compounds have a strong tendency to adsorb to negatively charged particles in sewage sludge, sediments, and soils. nih.gov This sorption process significantly affects their mobility and bioavailability for degradation. nih.govau.dk

Temperature: Temperature plays a crucial role in both biotic and abiotic degradation. Biodegradation was found to be significantly slower in cold water (4°C) compared to warmer water (20°C). nih.gov Similarly, chemical degradation rates in alkaline solutions are highly dependent on temperature. researchgate.net

pH: The pH of the environment can influence chemical stability, with higher pH (alkaline conditions) promoting hydroxide-mediated degradation. nrel.govresearchgate.net

Microbial Community: The presence of adapted microbial communities is essential for efficient biodegradation. mst.dk In environments with a history of QAC exposure, microorganisms capable of degrading these compounds may be more abundant. au.dk

Chemical Structure: The specific structure of the QAC molecule, including the length of the alkyl chains and the nature of the substituents on the benzyl (B1604629) ring, influences its degradation rate and persistence. nih.govresearchgate.net

Table 2: Environmental Factors Affecting Benzyl(trimethyl)azanium Fate

| Factor | Influence on Degradation/Persistence | Reference |

|---|---|---|

| Sorption | High affinity for sludge, soil, and sediment, reducing mobility but concentrating the compound. | nih.gov |

| Temperature | Higher temperatures generally increase both biotic and abiotic degradation rates. | nih.govresearchgate.net |

| pH | High pH (alkaline conditions) can accelerate chemical degradation via hydrolysis. | nrel.govresearchgate.net |

| Bioavailability | Sorption to solids reduces the amount available in the water column for microbial uptake. | nih.govau.dk |

| Microbial Adaptation | Pre-exposure of microbial communities can lead to faster biodegradation rates. | mst.dkau.dk |

Examination of Interactions with Diverse Microbial Systems

Benzyl(trimethyl)azanium and related QACs are designed as biocides, and their interaction with microbial systems is complex, ranging from inhibition to serving as a nutrient source for adapted microbes.

Anaerobic digestion is a microbial process that produces methane (B114726), but it can be sensitive to toxic substances. okstate.edu While direct studies on the effect of benzyl(trimethyl)azanium on methane production are scarce, the known antimicrobial properties of QACs suggest a likely inhibitory effect. The process of methanogenesis involves a consortium of microorganisms, including fermentative bacteria and methanogenic archaea, which convert organic matter into methane. nih.gov

The introduction of a biocide like a benzyl(trimethyl)azanium compound could disrupt this delicate microbial balance. Inhibition could occur at several levels:

Inhibition of Hydrolytic and Fermentative Bacteria: These bacteria break down complex organic matter into simpler substrates like acetate (B1210297) and hydrogen, which methanogens use. nih.gov Inhibiting these initial steps would limit the availability of precursors for methane production.

Conversely, some interactions could be more complex. For example, the targeted inhibition of competing bacteria, such as sulfate-reducing bacteria (which compete with methanogens for hydrogen), could theoretically have a nuanced effect on the system. okstate.eduresearchgate.net However, the broad-spectrum activity of most QACs makes widespread inhibition of the entire microbial community a more probable outcome, leading to a reduction in methane yield. nih.gov

The interaction between benzyl(trimethyl)azanium compounds and microbial communities is a dual-edged sword. On one hand, their biocidal activity can inhibit a wide range of microorganisms. researchgate.net On the other hand, some microbial species have evolved mechanisms to not only resist but also metabolize these compounds.